molecular formula C30H48O5 B1180820 (1S,2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid CAS No. 143839-02-5

(1S,2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

Cat. No.: B1180820
CAS No.: 143839-02-5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxonomic Origins in Centella asiatica

The compound is a pentacyclic triterpenoid primarily isolated from Centella asiatica (L.) Urb., a perennial herbaceous plant in the family Apiaceae . Taxonomically classified as follows:

Taxonomic Rank Classification
Kingdom Plantae
Phylum Tracheophyta
Class Magnoliopsida
Order Apiales
Family Apiaceae
Genus Centella
Species C. asiatica

C. asiatica thrives in tropical wetlands across Asia, Africa, and the Americas, with morphological adaptations such as creeping stolons and reniform leaves. The plant’s rhizomes and aerial parts are primary sources of this triterpenoid, which accumulates in response to environmental stressors.

Historical Context in Ethnopharmacology

This compound, commonly termed asiatic acid , has been integral to traditional medicine systems for over 3,000 years. Key historical applications include:

Region Traditional Use Source Document
India Wound healing, cognitive enhancement
China Treatment of boils, fractures, and fever
Southeast Asia Leprosy, tuberculosis, and skin disorders
Brazil Uterine cancer and lymphatic disorders

In Ayurveda, C. asiatica formulations containing asiatic acid were termed "Brahmi" and used to enhance memory and treat nervous disorders. European pharmacopeias first standardized its use in the 19th century for venous insufficiency and dermatological conditions.

IUPAC Nomenclature and Structural Significance

The systematic IUPAC name reflects its complex ursane-type pentacyclic skeleton:
(1S,2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid .

Structural Features:

  • Core framework : Pentacyclic triterpenoid with five fused rings (ursane skeleton).
  • Functional groups :
    • Three hydroxyl groups at C-2, C-3, and C-23 positions.
    • Carboxylic acid moiety at C-28.
    • Hydroxymethyl group at C-9.
  • Stereochemistry : Eight chiral centers (C-1, C-2, C-4a, C-6a, C-6b, C-10, C-12a, C-14b).

Pharmacological Significance:

  • The C-28 carboxyl group enhances bioavailability by forming salts or esters.
  • Hydroxyl groups at C-2 and C-3 mediate antioxidant activity via hydrogen bonding.
  • The hydroxymethyl group at C-9 influences lipid membrane interactions, critical for neuroprotective effects.
Property Value/Description Source
Molecular formula C₃₀H₄₈O₅
Molecular weight 488.70 g/mol
Melting point 325–328°C
Solubility Insoluble in water; soluble in DMSO, ethanol

Properties

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20?,21?,22-,23+,24+,26+,27?,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSVIVRDWWRQRT-MRWSKXGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC([C@@H](C5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound referred to as (1S,2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid is a complex polycyclic compound with potential biological activities. This article explores its biological properties based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by a unique polycyclic structure that includes multiple hydroxyl groups and a carboxylic acid functional group. Its molecular formula is C39H54O5C_{39}H_{54}O_5, indicating a significant number of carbon and hydrogen atoms along with oxygen functionalities that contribute to its biological activity.

Anticancer Properties

Research has indicated that compounds structurally similar to this polycyclic compound exhibit anticancer properties. For instance:

  • A study on benzene-poly-carboxylic acid complexes showed significant reduction in cell viability of human breast cancer cells (MCF-7 and T47D) through apoptosis induction. The treatment led to the activation of caspases and increased expression of pro-apoptotic genes while decreasing anti-apoptotic gene expression .

Antioxidant Activity

The presence of multiple hydroxyl groups suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals in the body:

  • Compounds with similar structures have been shown to scavenge free radicals effectively and reduce oxidative stress in various biological models. This property can be beneficial in preventing cellular damage related to aging and chronic diseases.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds derived from similar polycyclic structures have demonstrated anti-inflammatory effects:

  • Studies indicate that such compounds can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS in cell cultures . This suggests potential therapeutic applications in inflammatory conditions.

Study 1: Anticancer Efficacy

In a recent study focusing on the anticancer efficacy of related compounds:

  • The compound was tested against various cancer cell lines. Results showed significant inhibition of tumor growth and induction of apoptosis at micromolar concentrations .

Study 2: Antioxidant Evaluation

Another study evaluated the antioxidant capacity:

  • The compound exhibited strong DPPH scavenging activity with an IC50 value comparable to established antioxidants. This supports its potential use in nutraceutical formulations aimed at reducing oxidative stress .

Data Table: Biological Activities Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C30H48O4
  • Molecular Weight : 472.7 g/mol
  • IUPAC Name : (1S,2R,4aS,...)-10,11-dihydroxy-...-4a-carboxylic acid

This compound is characterized by its intricate polycyclic structure which contributes to its diverse biological activities.

Antioxidant Properties

Research has indicated that triterpenoids exhibit strong antioxidant properties. The compound has been shown to scavenge free radicals effectively and reduce oxidative stress in various biological systems. This property is crucial for developing supplements aimed at preventing oxidative damage associated with chronic diseases.

Anti-inflammatory Effects

Studies have demonstrated that this triterpenoid can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for treating inflammatory conditions like arthritis and other chronic inflammatory diseases .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival .

Neuroprotective Effects

There is growing evidence that triterpenoids can protect neuronal cells from damage. This compound may help in the treatment of neurodegenerative diseases by reducing neuronal apoptosis and promoting neural regeneration .

Biopesticides

Due to its natural origin and low toxicity to non-target organisms, the compound is being explored as a biopesticide. Its effectiveness against various pests could provide an environmentally friendly alternative to synthetic pesticides.

Plant Growth Regulators

Research indicates that triterpenoids can influence plant growth and development. This compound may enhance root development and improve stress tolerance in plants under adverse conditions such as drought or salinity .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results showed a significant reduction in DPPH radical concentration when treated with varying concentrations of the compound.

Case Study 2: Anti-inflammatory Mechanism Exploration

In vitro studies on macrophage cell lines demonstrated that treatment with the compound led to decreased levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Case Study 3: Neuroprotection in Animal Models

Animal studies have shown that administration of the compound resulted in improved cognitive function in models of Alzheimer's disease. Behavioral tests indicated enhanced memory retention compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other triterpenoids modified at positions C9, C10, and C11. Below is a detailed analysis of its analogs, emphasizing substituent variations, stereochemistry, and functional implications:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Molecular Formula Substituents & Modifications Molecular Weight (g/mol) Biological Activity / Application References
Target Compound C31H50O5* - C9: Hydroxymethyl
- C10/C11: Dihydroxy
- Hexamethyl groups
~502.4 Hypothesized anti-inflammatory, anticancer
(1S,2R,4aR,6aR,6aR,6bR,7S,10S,12aS,14bS)-7,10-Dihydroxy-... (ECHEMI) C30H48O4 - C7/C10: Dihydroxy
- Heptamethyl groups
- No hydroxymethyl
472.7 Antioxidant, enzyme inhibition
Celastrol Derivatives (e.g., ) C33H49N3O5 - C9: Methoxyquinolin-8-yl amino pentyl
- C11: Oxo group
567.8 SERCA modulation, antitumor activity
Glycosylated Analog () C40H60O14 - C10: Glycosyloxy (tetrahydropyran-linked)
- Additional methoxycarbonyl
765.9 Enhanced solubility, glycosidase inhibition potential
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,4,5-Trihydroxyoxan-2-yl]oxy... () C35H56O7 - C10: Oxan-2-yloxy (sugar moiety)
- Heptamethyl groups
588.8 Antiviral activity (theoretical)

* Inferred from and , where analogs with similar frameworks (C30H48O3/C30H48O4) suggest additional substituents increase the molecular weight.

Key Differences and Implications

Substituent Complexity: The target compound’s hydroxymethyl group at C9 distinguishes it from analogs like the ECHEMI compound (C30H48O4), which lacks this moiety. Celastrol derivatives () feature synthetic modifications (e.g., methoxyquinolin-amino pentyl chains) designed for drug discovery. These derivatives exhibit improved pharmacokinetics compared to the parent triterpenoid .

Stereochemical Variations :

  • The glycosylated analog () introduces a tetrahydropyran-linked sugar moiety at C10, altering solubility and bioavailability. Such modifications are common in natural products to enhance membrane permeability .
  • In contrast, the target compound retains a simpler hydroxylation pattern, which may limit metabolic stability but preserve intrinsic bioactivity .

Biological Activity: Compounds with C11 oxo groups (e.g., ) show pronounced SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) inhibition, a mechanism linked to apoptosis induction in cancer cells .

Preparation Methods

Core Skeleton Construction via Triterpene Functionalization

The compound’s backbone derives from ursane-type triterpenes, which are modified through regioselective oxidation and substitution. A common precursor is corosolic acid (PubChem CID: 6918774), a structurally similar triterpenoid with hydroxyl groups at C-2α and C-3β. Key steps include:

  • Hydroxymethyl Introduction : The C-9 hydroxymethyl group is installed via aldol condensation using formaldehyde under basic conditions, followed by reduction with sodium borohydride.

  • Dihydroxylation : Vicinal diol formation at C-10 and C-11 is achieved through Sharpless asymmetric dihydroxylation, employing AD-mix-β and a chiral ligand to ensure (10S,11R) configuration.

  • Carboxylic Acid Formation : Oxidation of a C-4a methyl group to a carboxylic acid is performed using Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C to prevent over-oxidation.

Table 1: Reaction Conditions for Key Functionalization Steps

StepReagents/ConditionsYield (%)Reference
HydroxymethylationHCHO, NaOH, EtOH; NaBH₄, 0°C62
DihydroxylationAD-mix-β, (DHQ)₂PHAL, t-BuOH/H₂O78
C-4a OxidationCrO₃, H₂SO₄, acetone, −20°C85

Stereochemical Control Strategies

The compound’s eight stereocenters necessitate chiral auxiliaries or asymmetric catalysis:

  • Epimerization Prevention : Low-temperature conditions (−40°C) during Grignard reactions prevent racemization at C-6a and C-6b.

  • Enzymatic Resolution : Lipase-catalyzed acetylation selectively protects the C-10 hydroxyl group, enabling differential reactivity at C-11.

Biotechnological Production

Microbial Fermentation

Saccharomyces cerevisiae engineered with oxidosqualene cyclase (OSC) from Arabidopsis thaliana produces the triterpene scaffold. Subsequent modifications involve:

  • Hydroxylation : Cytochrome P450 enzymes (CYP716A12) introduce hydroxyl groups at C-10 and C-11.

  • Carboxylic Acid Biosynthesis : A fusion protein of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) oxidizes C-4a methyl to carboxylic acid.

Table 2: Microbial Strain Performance

StrainTiter (mg/L)Productivity (mg/L/h)Reference
S. cerevisiae BY47411200.83
Yarrowia lipolytica980.68

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) isolates the compound from diastereomers.

  • Reverse-Phase HPLC : C18 column (5 µm, 250 × 4.6 mm) using acetonitrile/water (65:35) + 0.1% formic acid achieves >99% purity.

Spectroscopic Validation

  • NMR : 1H^1\text{H} NMR (600 MHz, CDCl₃): δ 3.78 (dd, J = 11.2 Hz, C-10-OH), 3.45 (s, C-9-CH₂OH).

  • HRMS : Calculated for C₃₀H₄₈O₅ [M+H]⁺: 489.3578; Found: 489.3581.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthesis Routes

MethodYield (%)ScalabilityEnvironmental Impact
Chemical Synthesis62–85ModerateHigh (toxic reagents)
Microbial Fermentation90–120HighLow (aqueous media)

Industrial-Scale Considerations

  • Catalyst Recycling : Palladium on carbon (Pd/C) reused in hydrogenation steps reduces costs by 40%.

  • Waste Mitigation : Cr(VI) from Jones reagent is neutralized with FeSO₄ to form non-toxic Cr(III).

Emerging Technologies

  • Flow Chemistry : Continuous-flow reactors minimize intermediate isolation, improving throughput by 3× compared to batch processes.

  • Machine Learning : QSAR models predict optimal reaction conditions for C-9 hydroxymethylation, reducing trial experiments by 70% .

Q & A

Q. Optimization Strategies :

ParameterOptimal ConditionsReference
Catalyst for hydroxylationOsO₄ (0.5 mol%), NMO as co-oxidant
Temperature0–25°C (to prevent epimerization)
Solvent SystemTHF/H₂O (3:1) for solubility

Basic Question: How is the stereochemical configuration validated for this compound?

Answer:
Stereochemical validation relies on crystallographic and spectroscopic cross-referencing:

  • X-ray Crystallography : Single-crystal analysis confirms the absolute configuration (e.g., monoclinic space group P2₁ with a = 8.156 Å, b = 12.005 Å, c = 13.475 Å, β = 90.52°) .
  • NMR Spectroscopy : NOESY correlations between axial protons (e.g., H-10 and H-14b) confirm chair conformations in the decalin system .
  • Circular Dichroism (CD) : Optical activity data (e.g., Δε at 245 nm) corroborate the (1S,2R,4aS) configuration .

Advanced Question: How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved?

Answer:
Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or impurities. Methodological approaches include:

Variable Temperature NMR : Identify broadening/resonance splitting due to conformational exchange .

High-Resolution MS (HRMS) : Rule out adduct formation (e.g., sodium/potassium clusters) by comparing experimental vs. theoretical m/z .

HPLC-PDA Coupling : Detect UV-active impurities masking true molecular ion peaks .

Example : A discrepancy in hydroxyl proton integration (NMR) vs. molecular ion (MS) was resolved by identifying a hydrate impurity via D₂O exchange experiments .

Advanced Question: What experimental designs are suitable for studying its biological activity?

Answer:
Given its structural similarity to bioactive triterpenoids (e.g., oleanolic acid derivatives), focus on:

  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with anti-inflammatory targets (COX-2, NF-κB) .
  • In Vitro Assays :
    • Measure IC₅₀ against cancer cell lines (e.g., MCF-7) via MTT assay .
    • Evaluate antioxidant activity using DPPH radical scavenging .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Data Interpretation : Cross-validate bioactivity with structural analogs to isolate critical functional groups (e.g., C10/C11 diol vs. C4a carboxylic acid) .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:
Safety measures are critical due to potential irritancy and oxidative reactivity:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats .
  • Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation .
  • First Aid :
    • Skin contact: Wash with soap/water for 15 minutes .
    • Eye exposure: Irrigate with saline solution immediately .

Stability Note : Store at –20°C under argon to prevent carboxylic acid dimerization .

Advanced Question: How can advanced chromatographic methods resolve co-eluting impurities?

Answer:
Leverage orthogonal separation techniques:

HPLC-DAD/ELSD : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (MeCN/H₂O + 0.1% TFA). Adjust pH to 2.5 to enhance carboxylic acid retention .

Chiral HPLC : Resolve enantiomers using a Chiralpak IA column (hexane:isopropanol 85:15) .

2D-LC : Couple ion-exchange with reversed-phase chromatography for polar impurities .

Case Study : A 5% impurity co-eluting with the main peak was isolated via prep-TLC (CH₂Cl₂:MeOH 9:1) and identified as a C9 hydroxymethyl oxidation byproduct .

Advanced Question: What mechanistic insights explain its regioselective hydroxylation?

Answer:
The C10/C11 diol formation is governed by:

  • Steric Effects : Methyl groups at C1 and C2 hinder oxidation at adjacent carbons .
  • Electronic Factors : Electron-rich double bonds (e.g., C9–C11) favor electrophilic attack by OsO₄ .
  • Catalyst Design : Sharpless ligands (e.g., (DHQ)₂PHAL) direct syn-dihydroxylation with >90% enantiomeric excess .

Computational Support : DFT calculations (B3LYP/6-31G*) show a lower activation barrier (ΔG‡ = 18.7 kcal/mol) for the observed diastereomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.